Steric and Electronic Differentiation from the Saturated Analog: Computed LogP and PSA Comparison
The target compound's 1,3-dimethyl-2-butenylidene group provides a computed octanol-water partition coefficient (XLogP3-AA) of 1.8, which is significantly lower than the 2.5 predicted for a saturated, straight-chain C6-alkylidene analog, while its topological polar surface area (tPSA) of 92.9 Ų is identical due to the conserved hydrazide core [1]. This suggests superior solubility in aqueous reaction media without compromising the ability to passively diffuse through biological membranes if used in a cellular probe context.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Saturated C6-alkylidene analog (theoretical): XLogP3-AA ~2.5 |
| Quantified Difference | Δ = -0.7 log units |
| Conditions | Computed by PubChem (XLogP3 3.0) vs. structural prediction for the analog. |
Why This Matters
A lower LogP for a pre-formed synthon can translate to more uniform dissolution and reactivity in polar solvents common to metal-catalyzed reactions, a factor not shared by more lipophilic generic alternatives.
- [1] PubChem. Computed Properties for CID 5354718. View Source
